[(S)-1-Bromoethyl]benzene
Description
Significance of Chiral Benzylic Halides in Organic Chemistry
Chiral benzylic halides are a class of organic compounds characterized by a halogen atom attached to a benzylic carbon that is a stereocenter. libretexts.orgsavemyexams.com This structural motif is of paramount importance in organic chemistry for several reasons:
Stereochemical Control: The defined three-dimensional arrangement of atoms in chiral benzylic halides allows for the synthesis of enantiomerically pure or enriched products. This is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. savemyexams.com
Reactive Center: The carbon-halogen bond in benzylic halides is polarized, making the benzylic carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the proximity of the benzene (B151609) ring allows for the stabilization of carbocation intermediates or transition states through resonance, facilitating a range of substitution and elimination reactions. masterorganicchemistry.com
Versatile Precursors: Chiral benzylic halides serve as versatile precursors for a wide array of functional groups. Through nucleophilic substitution reactions, the halide can be displaced by various nucleophiles to introduce new functionalities with retention or inversion of stereochemistry, depending on the reaction conditions and mechanism. acs.org
The unique combination of a stereogenic center and a reactive site adjacent to a stabilizing aromatic ring makes chiral benzylic halides powerful tools in the hands of synthetic organic chemists for the construction of complex molecular architectures with high levels of stereocontrol.
Historical Context of Stereoselective Reactivity
The understanding and application of stereoselective reactions have evolved significantly over the decades. Early work in the 20th century established the foundational principles of stereoisomerism and the tetrahedral nature of carbon. libretexts.org However, the ability to control the stereochemical outcome of a reaction remained a significant challenge.
The development of stereoselective reactions involving chiral substrates, such as benzylic halides, gained momentum with the advent of powerful analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which allowed for the precise determination of molecular stereochemistry.
Key historical developments that have influenced the use of chiral benzylic halides include:
Nucleophilic Substitution Reactions (SN1 and SN2): The elucidation of the SN1 and SN2 mechanisms provided a framework for predicting and controlling the stereochemical outcome of substitution reactions. Reactions proceeding through an SN2 pathway typically result in an inversion of stereochemistry, while those following an SN1 pathway can lead to racemization, although ion pairing and other effects can sometimes lead to a degree of stereoselectivity. acs.org
Transition Metal Catalysis: The emergence of transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, revolutionized carbon-carbon bond formation. acs.orgwikipedia.org The use of chiral ligands in these reactions has enabled the development of highly enantioselective transformations, including those involving benzylic electrophiles. nih.gov
Chiral Auxiliaries: The concept of using a temporary chiral auxiliary to direct the stereochemical course of a reaction was a major breakthrough. wikipedia.org A chiral auxiliary can be attached to a molecule, influence the stereoselectivity of a subsequent reaction, and then be removed, leaving behind an enantiomerically enriched product. wikipedia.org
These and other conceptual and technological advancements have paved the way for the sophisticated use of chiral benzylic halides like [(S)-1-Bromoethyl]benzene in modern organic synthesis.
Scope and Research Focus on this compound
The research focus on this compound is primarily centered on its utility as a chiral building block in asymmetric synthesis. lookchem.com Key areas of investigation include:
Stereospecific Reactions: Researchers are actively exploring new methodologies where the stereochemistry of the starting material, this compound, dictates the stereochemistry of the product with high fidelity. This includes the development of novel transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions under conditions that minimize racemization. acs.orgacs.org
Applications in Total Synthesis: The incorporation of the (S)-1-phenylethyl moiety into complex natural products and pharmaceutically active molecules is a significant area of research. This compound serves as a key starting material for introducing this chiral fragment.
Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. This includes studying the role of catalysts, solvents, and other reaction parameters on the stereochemical outcome. acs.org
The ongoing research into the reactivity and applications of this compound continues to expand the toolkit of synthetic organic chemists, enabling the efficient and stereocontrolled synthesis of a wide range of valuable chiral molecules.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | nih.gov |
| Molecular Weight | 185.06 g/mol | nih.gov |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 94 °C at 16 mmHg | sigmaaldrich.com |
| Density | 1.356 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.56 | sigmaaldrich.com |
| XLogP3 | 2.9 | nih.gov |
Applications of (1-Bromoethyl)benzene (B1216412) in Synthesis
| Application | Description | Reference |
| Polymer Synthesis | Used as an initiator for the synthesis of bromine-terminated polymers like polystyrene. | sigmaaldrich.comlookchem.com |
| Controlled Radical Polymerization | Facilitates the polymerization of styrene (B11656). | sigmaaldrich.comlookchem.com |
| Asymmetric Esterification | Used in the asymmetric esterification of benzoic acid with a chiral cyclic guanidine. | sigmaaldrich.comlookchem.com |
| Pharmaceutical Intermediate | Serves as a key intermediate in the synthesis of various pharmaceuticals. | lookchem.com |
| Agrochemical Precursor | Utilized as a precursor for the production of agrochemicals. | lookchem.com |
| Chiral Ligand and Catalyst Preparation | Employed as a starting material for preparing chiral ligands and catalysts for asymmetric synthesis. | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-bromoethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Optically Active S 1 Bromoethyl Benzene
Stereoselective and Enantioselective Preparations
The synthesis of optically active [(S)-1-Bromoethyl]benzene necessitates methods that can introduce or preserve the desired stereochemistry at the benzylic position. These approaches include the conversion from chiral precursors, asymmetric bromination, and chemoenzymatic strategies.
Conversion from Chiral Phenylethanol Derivatives
A common and effective method for preparing enantiomerically enriched this compound is through the nucleophilic substitution of the hydroxyl group of a chiral 1-phenylethanol (B42297) derivative. The stereochemical outcome of this conversion is highly dependent on the reaction mechanism and the reagents employed.
To obtain this compound, one would typically start with the corresponding (R)-(+)-1-Phenylethanol, as the reaction often proceeds with an inversion of configuration, characteristic of an S\textsubscript{N}2 mechanism. A widely used method for this transformation is the Appel reaction or a modification thereof. For instance, the treatment of (S)-(-)-1-Phenylethanol with triphenylphosphine (B44618) (PPh₃) and 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) in dichloromethane (B109758) yields (+)-[(R)-1-Bromoethyl]benzene with high yield, proceeding with inversion of stereochemistry. chemicalbook.com Applying this logic, the use of (R)-(+)-1-Phenylethanol under similar conditions would be expected to produce the desired (S)-enantiomer.
The reaction conditions for such conversions are critical to ensure high stereochemical fidelity. A general procedure involves dissolving triphenylphosphine in a suitable solvent like dichloromethane, followed by the addition of a bromine source such as carbon tetrachloride or the aforementioned DBTCE. The chiral alcohol is then added to this mixture. chemicalbook.com
Table 1: Representative Conversion of Chiral 1-Phenylethanol to 1-Bromoethylbenzene This table is based on a reported synthesis of the (R)-enantiomer and illustrates the expected outcome for the (S)-enantiomer based on stereochemical inversion.
| Starting Material | Reagents | Product | Yield | Stereochemical Outcome | Reference |
| (S)-(-)-1-Phenylethanol | PPh₃, DBTCE, CH₂Cl₂ | (+)-[(R)-1-Bromoethyl]benzene | 96% | Inversion | chemicalbook.com |
| (R)-(+)-1-Phenylethanol | PPh₃, DBTCE, CH₂Cl₂ | (-)-[(S)-1-Bromoethyl]benzene | High (expected) | Inversion (expected) | N/A |
Asymmetric Bromination Approaches
Asymmetric bromination aims to introduce a bromine atom enantioselectively into a prochiral substrate like ethylbenzene (B125841). While direct asymmetric benzylic bromination of ethylbenzene is challenging, research into asymmetric bromination of other systems provides insight into potential strategies. For example, catalytic asymmetric bromination of alkenes has been developed using chiral catalysts. core.ac.uk These methods often involve the generation of a chiral brominating agent or a catalyst that delivers bromine in a stereocontrolled manner.
Another approach is the desulfurative bromination of optically active alkyl phenyl sulfides. Enantioenriched benzylic β-sulfido esters, when treated with molecular bromine (Br₂), can yield the corresponding bromides with a high degree of stereoselectivity, typically with inversion of configuration. rsc.org This method has shown that optically active benzylic bromides, which are often prone to racemization, can be prepared and stored at low temperatures with their stereochemical integrity intact. rsc.org For instance, a sample of (R)-1-(bromoethyl)benzene with 88% enantiomeric excess was found to completely racemize within 8 hours at 0 °C. rsc.org
Chemoenzymatic Synthetic Routes for Related Analogs
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex chiral molecules. nih.gov While direct chemoenzymatic synthesis of this compound is not widely reported, the synthesis of related chiral analogs highlights the potential of this strategy.
Enzymes such as alcohol dehydrogenases (ADHs) are used for the enantioselective reduction of ketones to produce chiral alcohols, which can then be converted to the corresponding bromides. nih.gov For example, ADHs from Rhodococcus ruber (Prelog-specific) and Lactobacillus brevis (anti-Prelog-specific) are used for the bioreduction of various ketones. nih.gov
Furthermore, chemoenzymatic approaches have been employed in the total synthesis of complex natural products like morphine alkaloids, starting from simple precursors such as bromobenzene (B47551) or β-bromoethylbenzene. researchgate.netscholaris.caarkat-usa.org These multi-step syntheses utilize enzymatic reactions, such as microbial oxidation, to create key chiral intermediates that are then elaborated through chemical transformations. arkat-usa.org For instance, the enzymatic oxidation of bromobenzene by E. coli strains expressing toluene (B28343) dioxygenase (TDO) can produce homochiral diene cis-diols, which are versatile building blocks for complex molecules. arkat-usa.org
Classical Preparative Routes and Racemization Pathways
Classical methods for the preparation of 1-bromoethylbenzene often yield a racemic mixture, as they typically proceed through achiral or rapidly racemizing intermediates. Understanding these pathways is crucial for appreciating the need for stereoselective methods and for recognizing the conditions that can lead to the loss of optical activity.
Radical Bromination of Ethylbenzene
The reaction of ethylbenzene with bromine in the presence of light (hν) or a radical initiator proceeds via a free-radical chain mechanism. pearson.comvaia.comdoubtnut.com This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org
The mechanism involves three main stages:
Initiation: Homolytic cleavage of the Br-Br bond by light or heat to generate two bromine radicals (Br•). doubtnut.com
Propagation: A bromine radical abstracts a benzylic hydrogen from ethylbenzene to form a resonance-stabilized phenylethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ to form (1-bromoethyl)benzene (B1216412) and a new bromine radical, which continues the chain. doubtnut.comoregonstate.edu
Termination: The reaction is terminated by the combination of any two radicals.
The phenylethyl radical intermediate is planar (sp²-hybridized at the benzylic carbon), and the subsequent attack by a bromine molecule can occur from either face with equal probability. This results in the formation of a racemic mixture of (R)- and (S)-1-bromoethylbenzene. youtube.com
Table 2: Products of Radical Bromination of Ethylbenzene
| Reactants | Conditions | Major Product | Stereochemistry | Reference |
| Ethylbenzene, Br₂ | Light (hν) | (±)-1-Bromoethylbenzene | Racemic | doubtnut.comoregonstate.edu |
| Ethylbenzene, N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), CCl₄ | (±)-1-Bromoethylbenzene | Racemic | libretexts.org |
The enthalpy change for the abstraction of a secondary benzylic hydrogen is significantly more favorable than for a primary hydrogen on the ethyl group, explaining the high regioselectivity of the reaction. oregonstate.edu
Nucleophilic Substitution Pathways for Racemic Precursors
The stereochemical outcome of nucleophilic substitution reactions on chiral benzylic halides like (1-bromoethyl)benzene is highly dependent on the reaction mechanism, which in turn is influenced by the nucleophile, solvent, and substrate structure. masterorganicchemistry.comopenstax.org
S\textsubscript{N}2 Pathway: Strong, weakly basic nucleophiles in polar aprotic solvents favor the S\textsubscript{N}2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. For example, the reaction of (R)-(1-bromoethyl)benzene with sodium cyanide (a strong nucleophile) proceeds via an S\textsubscript{N}2 mechanism to yield a single enantiomer of the corresponding nitrile with inverted stereochemistry. pearson.com
S\textsubscript{N}1 Pathway and Racemization: Weak nucleophiles and protic solvents promote the S\textsubscript{N}1 mechanism. This process involves the formation of a planar benzylic carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a mixture of enantiomers (racemization). masterorganicchemistry.compearson.com For instance, when (R)-(1-bromoethyl)benzene is treated with water (a weak nucleophile), a mixture of two enantiomeric alcohols is obtained due to the formation of the achiral carbocation intermediate. pearson.com Partial racemization can sometimes be observed if the leaving group has not fully diffused away from the carbocation, slightly hindering attack from one side. pearson.com
The stability of the benzylic carbocation makes the S\textsubscript{N}1 pathway particularly accessible for benzylic halides. This inherent tendency towards racemization under S\textsubscript{N}1 conditions underscores the importance of carefully selecting reagents and conditions to maintain stereochemical integrity when starting with an optically active precursor.
Emerging Synthetic Strategies and Catalytic Approaches
Recent advancements in synthetic organic chemistry have led to the development of novel methods for preparing chiral benzylic bromides like this compound. These strategies often employ catalytic systems to achieve high levels of stereoselectivity under mild conditions, moving beyond traditional, less efficient protocols.
Conversion of Alkyl Phenyl Sulfides to Benzylic Bromides with Stereochemical Fidelity
A significant and conceptually novel approach to synthesizing optically active alkyl bromides involves the stereoselective bromination of alkyl phenyl sulfides. researchgate.netrsc.orgdcu.ie This method utilizes molecular bromine (Br₂) to convert readily available secondary benzylic phenyl sulfides into the corresponding benzylic bromides with a high degree of stereochemical inversion. researchgate.netrsc.org The reaction proceeds under exceptionally mild, acid- and base-free conditions, which is advantageous for substrates that are sensitive to elimination or racemization. rsc.orgdcu.ie
The mechanism is believed to involve the initial formation of a sulfide-bromine adduct. researchgate.netrsc.org This adduct is in equilibrium with a postulated dibromosulfurane intermediate, which then undergoes an Sₙ2-type nucleophilic substitution by the bromide ion, leading to the formation of the C-Br bond with inversion of the stereocenter's configuration. researchgate.netdcu.iesci-hub.se Consequently, to synthesize this compound, one would start with the corresponding (R)-1-phenylethyl phenyl sulfide (B99878).
Research has demonstrated that lowering the reaction temperature significantly enhances the stereoselectivity of the process. researchgate.netrsc.org For instance, the bromination of a related β-sulfido methyl ester at -40 °C resulted in the corresponding bromide with 93% enantiomeric excess (ee) and 96% enantiospecificity (es). rsc.org This highlights the method's capability to approach complete enantiospecificity. researchgate.netrsc.org The resulting optically active benzylic bromides, which are often prone to racemization, can be stored for extended periods at low temperatures (e.g., -20 °C) without significant loss of enantiomeric purity. researchgate.netrsc.orgrcsi.com
This transformation is tolerant of various functional groups, including esters and even protic groups like carboxylic acids, broadening its synthetic utility. researchgate.netrcsi.com
Table 1: Stereoselective Bromination of Enantioenriched Benzylic Sulfides
Note: The data presented is for analogous benzylic sulfide systems to illustrate the methodology's effectiveness. 'ee' stands for enantiomeric excess and 'es' for enantiospecificity.
Photocatalytic and Electrochemical Synthetic Innovations
Emerging fields of photocatalysis and electrochemistry are providing powerful tools for C-H functionalization and halogenation reactions, offering new pathways to chiral molecules like this compound under mild, ambient conditions. cardiff.ac.ukacs.org
Photocatalytic Strategies: Visible-light photocatalysis has revolutionized the generation of radical intermediates. cardiff.ac.uk One promising avenue for the synthesis of enantioenriched benzylic compounds is the direct asymmetric C-H functionalization of alkylbenzenes such as ethylbenzene. acs.orgresearchgate.net These methods often combine a photocatalyst with a chiral catalyst (dual catalysis) to control the stereochemistry of the reaction. cardiff.ac.ukacs.org
For example, a process combining an iridium-based photocatalyst with a chiral copper catalyst has been reported for the enantioselective intermolecular amidation of benzylic C-H bonds. researchgate.net While this specific example leads to C-N bond formation, the underlying principle of generating a benzylic radical and capturing it with a nucleophile in a chiral environment is highly relevant. Adapting such a system for bromination could provide a direct route to this compound from ethylbenzene.
Another strategy involves the use of chiral organocatalysts that, upon photoexcitation, can induce asymmetry. acs.org It has been shown that a chiral excited-state iminium ion can trigger the generation of benzylic radicals from toluene and its derivatives, which are then trapped with high enantioselectivity. acs.org The development of analogous systems for the C-H bromination of ethylbenzene represents an active area of research. mdpi.com These light-mediated reactions often proceed under mild conditions, a significant advantage for maintaining the stereochemical integrity of the chiral product. cardiff.ac.uk
Electrochemical Synthesis: Electrosynthesis offers an alternative, reagent-minimal approach to benzylic bromination. masterorganicchemistry.comresearchgate.net By using electrolysis, benzylic C-H bonds of alkyl aromatic compounds can be selectively brominated. researchgate.net These reactions are typically performed in an undivided cell, often using a simple bromide salt like sodium bromide as both the electrolyte and the bromine source. researchgate.net The key challenge lies in achieving enantioselectivity.
While direct enantioselective electrochemical benzylic bromination is still a developing area, the potential for such transformations has been demonstrated in related systems. acs.orgchinesechemsoc.org For instance, the asymmetric electrochemical carboxylation of similar benzylic halides using chiral catalysts has been achieved, yielding chiral products with high enantiomeric excess. chinesechemsoc.org This suggests that the development of a chiral electrode surface or a chiral mediator system could enable the enantioselective electrochemical synthesis of this compound. acs.org Electrochemical methods are attractive due to their mild conditions, high functional group tolerance, and potential for scalability and automation. acs.orgmdpi.com
Table 2: Compound Names Mentioned
Mechanistic Investigations of S 1 Bromoethyl Benzene Reactivity
Nucleophilic Substitution Pathways and Stereochemical Control
The reactivity of the chiral benzylic halide, [(S)-1-Bromoethyl]benzene, is a subject of significant interest in the study of nucleophilic substitution reactions. Its structure, featuring a stereocenter adjacent to a phenyl group, allows for a detailed examination of the competition between unimolecular (SN1) and bimolecular (SN2) pathways. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, providing insight into the intricate details of these processes.
The SN1 mechanism is a multi-step pathway characterized by the initial, rate-determining formation of a carbocation intermediate. This compound is prone to reacting via this pathway due to the stability of the resulting secondary benzylic carbocation. ucalgary.calibretexts.orgchegg.com
The first step in the SN1 reaction of this compound is the heterolytic cleavage of the carbon-bromine bond, where the bromine atom departs as a bromide ion, taking both bonding electrons with it. This process results in the formation of a 1-phenylethyl carbocation. chemicalnote.com This carbocation is not a simple secondary carbocation; it is a benzylic carbocation, which confers significant stability. ucalgary.cafiveable.me
The stability of this benzylic carbocation is a direct result of resonance. ucalgary.cafiveable.melibretexts.org The vacant p-orbital on the sp²-hybridized benzylic carbon can overlap with the π-electron system of the adjacent benzene (B151609) ring. libretexts.org This overlap allows the positive charge to be delocalized over the entire aromatic ring, specifically at the ortho and para positions, in addition to the benzylic carbon. ucalgary.calibretexts.org This delocalization of charge spreads the positive charge over multiple atoms, which is a major stabilizing effect. ucalgary.cafiveable.melibretexts.org Consequently, benzylic carbocations are significantly more stable than typical secondary alkyl carbocations and are readily formed as intermediates in chemical reactions. ucalgary.calibretexts.org
| Carbocation Type | Relative Stability | Stabilizing Factors |
|---|---|---|
| Methyl | Least Stable | None |
| Primary (1°) | ↓ | Inductive Effect, Hyperconjugation |
| Secondary (2°) | ↓ | Inductive Effect, Hyperconjugation |
| Tertiary (3°) | ↓ | Inductive Effect, Hyperconjugation |
| Benzylic | Most Stable | Resonance, Inductive Effect |
A key stereochemical consequence of the SN1 mechanism is the loss of stereochemical integrity from the starting material. The carbocation intermediate formed from this compound is trigonal planar around the positively charged carbon atom. chemicalnote.comquora.comyoutube.com This planar geometry means the incoming nucleophile can attack from either the top face or the bottom face of the carbocation with nearly equal probability. quora.comyoutube.commasterorganicchemistry.comlibretexts.org
Attack from one side results in a product with retention of the original configuration, while attack from the opposite side leads to a product with an inverted configuration. masterorganicchemistry.com If the attack from both sides were equally probable, a 50:50 mixture of the two enantiomers would be formed. This is known as a racemic mixture, which is optically inactive. chemicalnote.comlibretexts.org
In practice, complete racemization is not always observed in SN1 reactions. chemicalnote.commasterorganicchemistry.com Often, a slight excess of the product with the inverted configuration is formed, a phenomenon known as partial racemization. pearson.com This is explained by the concept of "ion pairing". quora.commasterorganicchemistry.comquora.com Immediately after the bromide leaving group dissociates, it can remain in close proximity to the newly formed carbocation, forming an intimate ion pair. quora.com This departing anion can temporarily shield the "front side" of the planar carbocation, making the "back side" more accessible to the incoming nucleophile. quora.comlibretexts.orgquora.com This preferential backside attack results in a slight predominance of the inversion product. quora.com
The choice of solvent has a profound effect on the rate of SN1 reactions. The rate-determining step involves the formation of two ions: the carbocation and the leaving group anion. quora.com Polar solvents, particularly polar protic solvents like water, alcohols, and ethanoic acid, are highly effective at stabilizing these charged intermediates through solvation. libretexts.orgchegg.comquora.comlibretexts.orgquora.com
Polar protic solvents possess hydrogen atoms attached to electronegative atoms (like oxygen), allowing them to form hydrogen bonds with the leaving group, which helps to stabilize the developing negative charge in the transition state. quora.com Furthermore, the electron-rich ends of the solvent's dipoles can orient themselves around the carbocation, stabilizing the positive charge. libretexts.orgquora.comquora.com This stabilization of the transition state and the carbocation intermediate lowers the activation energy for the first step, thereby increasing the rate of the SN1 reaction. libretexts.orglibretexts.org The ability of a solvent to stabilize ions is often related to its dielectric constant.
| Solvent | Type | Relative Rate | Reason for Rate Change |
|---|---|---|---|
| Hexane | Nonpolar | Very Slow | Poor stabilization of carbocation and leaving group. |
| Acetone | Polar Aprotic | Moderate | Stabilizes carbocation via dipole interactions. |
| Methanol | Polar Protic | Fast | Excellent stabilization of both carbocation and leaving group through dipole interactions and hydrogen bonding. |
| Water | Polar Protic | Very Fast | Superior stabilization of ions due to high polarity and strong hydrogen bonding capacity. libretexts.org |
The SN2 mechanism offers an alternative reaction pathway for this compound, particularly with strong, unhindered nucleophiles and in polar aprotic solvents. This pathway is distinct from SN1 in its kinetics, mechanism, and stereochemical outcome.
The SN2 reaction is a single-step, or concerted, process. chemicalnote.comsparknotes.com This means that the bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the bond between the carbon atom and the leaving group. chemicalnote.com The nucleophile attacks the electrophilic carbon atom from the side directly opposite to the leaving group, a trajectory referred to as "backside attack". chemicalnote.compearson.comsparknotes.comyoutube.comquora.comlibretexts.org
This backside attack is necessary to minimize steric hindrance and electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group. youtube.comlibretexts.org As the nucleophile approaches and begins to form a bond, the carbon's other three substituents move away, passing through a high-energy trigonal bipyramidal transition state. sparknotes.com In this transition state, the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.com
As the leaving group departs, the three substituents "flip" to the other side of the carbon atom, similar to an umbrella inverting in a strong wind. youtube.com This process is known as Walden inversion. quora.com Consequently, an SN2 reaction at a stereocenter always proceeds with a complete inversion of the stereochemical configuration. sparknotes.comyoutube.comquora.comlibretexts.orgmasterorganicchemistry.com If the starting material is (S)-1-Bromoethyl]benzene, the product formed via an SN2 mechanism will have the (R)-configuration, assuming the nucleophile does not change the priority of the substituents according to Cahn-Ingold-Prelog rules. sparknotes.com
| Mechanism | Starting Material Stereochemistry | Product Stereochemistry |
|---|---|---|
| SN1 | (S) or (R) | Racemic or partially racemic mixture of (S) and (R) |
| SN2 | (S) | (R) - Inversion of configuration |
| SN2 | (R) | (S) - Inversion of configuration |
Bimolecular Nucleophilic Substitution (SN2) Processes
Influence of Nucleophile Strength and Steric Hindrance
In nucleophilic substitution reactions, particularly the SN2 pathway, the nature of the nucleophile is a critical determinant of reaction rate and success. The nucleophilicity of a reagent is influenced by its charge, basicity, polarizability, and the solvent in which the reaction is conducted. For a secondary benzylic halide like this compound, which is susceptible to both SN1 and SN2 reactions, a strong nucleophile is required to favor the bimolecular pathway.
Strong nucleophiles, typically those with a negative charge such as hydroxide (B78521) (HO⁻), alkoxides (RO⁻), and cyanide (CN⁻), promote the SN2 mechanism. These species have a high electron density, enabling them to attack the electrophilic carbon atom and displace the bromide leaving group in a single, concerted step. Good nucleophiles that are weak bases, like iodide (I⁻), bromide (Br⁻), or azide (B81097) (N₃⁻), are particularly effective for SN2 reactions as they minimize competing elimination reactions. rsc.org
Steric hindrance significantly impacts the rate of SN2 reactions. This hindrance can originate from the substrate or the nucleophile. In the case of this compound, the presence of both a methyl and a phenyl group on the electrophilic carbon creates more steric bulk than a primary halide, but less than a tertiary halide. This intermediate hindrance makes the SN2 pathway possible but sensitive to the size of the incoming nucleophile. scielo.br Bulky, sterically hindered nucleophiles, such as tert-butoxide, are poor nucleophiles for substitution reactions because their size impedes the necessary backside attack on the substrate. scielo.brnist.gov Instead, they are more likely to act as bases and promote elimination reactions. rsc.org
The interplay between nucleophile strength and steric hindrance dictates the reaction's outcome. A strong, unhindered nucleophile will favor an SN2 reaction, leading to an inversion of stereochemistry at the chiral center. Conversely, a bulky nucleophile will disfavor the SN2 pathway, potentially allowing elimination or SN1 reactions to dominate.
Interactive Table: Impact of Nucleophile on Reaction Pathway
| Nucleophile | Classification | Steric Hindrance | Predominant Reaction with this compound |
| I⁻, Br⁻, CN⁻ | Strong Nucleophile, Weak Base | Low | SN2 |
| HO⁻, CH₃O⁻ | Strong Nucleophile, Strong Base | Low | SN2 / E2 Competition |
| (CH₃)₃CO⁻ | Weak Nucleophile, Strong Base | High | E2 |
| H₂O, CH₃OH | Weak Nucleophile, Weak Base | Low | SN1 / E1 |
Elimination Reactions (E2 Pathway)
When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, typically following the E2 (bimolecular elimination) pathway. rsc.org The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and simultaneously, the C-Br bond breaks and a double bond forms. rsc.org
For this reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. In this conformation, the hydrogen atom to be removed, the two carbon atoms, and the leaving group lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond. rsc.orgacs.org
In this compound, the β-hydrogens are on the methyl group. The use of a strong, non-nucleophilic, bulky base, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), favors the E2 pathway over SN2 substitution. rsc.orgacs.org The bulkiness of the base hinders its ability to act as a nucleophile at the sterically shielded α-carbon, but it can readily abstract one of the more accessible β-hydrogens on the methyl group. google.com The product of the E2 elimination of this compound is styrene (B11656). Since the E2 reaction is bimolecular, its rate depends on the concentrations of both the substrate and the base. rsc.orggoogle.com
Radical Reaction Pathways
Beyond ionic pathways, this compound can also engage in reactions involving radical intermediates. The stability of the resulting 1-phenylethyl radical, due to resonance delocalization of the unpaired electron into the benzene ring, makes these pathways accessible.
Initiation in Atom Transfer Radical Polymerization (ATRP)
This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. guidechem.com In ATRP, a transition metal complex (commonly copper-based) acts as a catalyst to reversibly activate and deactivate the polymer chain. wikipedia.org
The initiation step involves the one-electron reduction of the C-Br bond in this compound by the activator complex (e.g., Cu(I)/Ligand). This process, known as atom transfer, generates the 1-phenylethyl radical and the oxidized deactivator complex (e.g., Br-Cu(II)/Ligand). nih.gov This initiating radical then adds to a monomer molecule (like styrene or an acrylate) to begin the polymerization chain.
The structure of the initiator is crucial for controlling the polymerization. The rate of activation is significantly influenced by the stability of the formed radical and the nature of the halogen. wikipedia.org Benzylic halides like this compound are highly efficient because the resulting benzylic radical is resonance-stabilized. Furthermore, secondary alkyl bromides generally have higher activation rate constants than primary ones, making this compound a more active initiator than benzyl (B1604629) bromide. wikipedia.org This high initiation efficiency ensures that all polymer chains start growing at approximately the same time, leading to polymers with a narrow molecular weight distribution (low polydispersity index).
Interactive Table: Relative Activation Rate Constants in ATRP
| Initiator Type | Example | Relative k_act | Reason for Reactivity |
| Primary Alkyl Bromide | Methyl 2-bromopropionate | 1 | Primary radical |
| Secondary Alkyl Bromide | Ethyl 2-bromoisobutyrate | ~10 | Secondary radical stability |
| Benzylic Bromide | (1-Bromoethyl)benzene (B1216412) | High | Resonance-stabilized benzylic radical |
| Tertiary Alkyl Bromide | Tert-butyl 2-bromoisobutyrate | ~80 | Tertiary radical stability |
Data is illustrative of general trends. wikipedia.org
Reductive Coupling Mechanisms
Reductive coupling reactions provide a method for forming new carbon-carbon bonds. For benzylic halides like this compound, this often involves a homocoupling reaction (a Wurtz-type reaction) to form 2,3-diphenylbutane. These reactions are typically promoted by reducing agents, such as active metals (e.g., sodium, zinc) or through catalysis by transition metal complexes (e.g., nickel, iron). scielo.brwikipedia.org
The mechanism is believed to involve the formation of a radical intermediate. For instance, in a Wurtz reaction, the metal transfers an electron to the benzylic halide, causing the cleavage of the C-Br bond to form the 1-phenylethyl radical and a metal halide. wikipedia.org Two of these radicals can then dimerize to form the coupled product.
Modern methods often employ nickel or iron catalysts, which can be turned over using chemical reductants (like Mn⁰ or Zn⁰) or electrochemically. acs.orgnih.govacs.org In these catalytic cycles, the low-valent metal complex may react with the benzylic halide via oxidative addition or single-electron transfer to generate a benzylic radical or an organometallic intermediate, which then participates in the bond-forming step. acs.orgacs.org These methods offer greater functional group tolerance and milder reaction conditions compared to classical Wurtz reactions. acs.org
Electrochemical Reduction and Subsequent Radical Chemistry
The C-Br bond in this compound can be cleaved via electrochemical reduction. This process involves the direct transfer of an electron from a cathode to the molecule. The initial step is the formation of a transient radical anion, [C₆H₅CH(Br)CH₃]⁻•. This intermediate is generally unstable and rapidly fragments, cleaving the weak C-Br bond to release a bromide anion and the 1-phenylethyl radical (C₆H₅ĊHCH₃).
Once formed, this radical can undergo several subsequent reactions:
Dimerization: Two radicals can couple to form 2,3-diphenylbutane, as seen in reductive coupling mechanisms.
Further Reduction: The radical can be reduced further at the cathode to form a carbanion (C₆H₅C⁻HCH₃). This carbanion is a strong base and will typically be protonated by a proton source in the medium to yield ethylbenzene (B125841).
Cross-Coupling: In the presence of other electrophiles, the electrochemically generated radical or carbanion can participate in cross-coupling reactions. oup.com
Electrochemistry offers a powerful tool to initiate radical reactions under controlled conditions, as the driving force for the reaction (the applied potential) can be precisely tuned. This control has been leveraged in synthetic methods like electroreductive cross-coupling and electrochemically mediated ATRP (eATRP), where the Cu(I) activator is continuously regenerated at the cathode, allowing for polymerization with very low catalyst concentrations. nih.gov
Advanced Mechanistic Probes
Advanced experimental and theoretical methods provide deep insights into the reaction mechanisms of this compound. Techniques such as kinetic isotope effect studies and computational modeling are instrumental in elucidating the nuanced details of transition states and reaction coordinates, offering a more complete picture of its reactivity.
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step and the nature of the transition state in a chemical reaction. researchgate.net By replacing an atom at a key position with one of its heavier isotopes, typically hydrogen (¹H) with deuterium (B1214612) (²H or D), scientists can measure the resulting change in reaction rate. This change, expressed as the ratio kH/kD, provides valuable information about bond breaking or changes in hybridization at the labeled position during the transition state. researchgate.net
For reactions involving this compound and its analogues like 1-phenylethyl chloride, secondary α-deuterium kinetic isotope effects have been particularly revealing. In these studies, the hydrogen atom on the carbon bearing the bromine atom (the α-carbon) is replaced by deuterium. The bond to this hydrogen is not broken during the reaction, so any observed effect is considered a secondary KIE.
Research on the solvolysis of 1-phenylethyl chloride in various ethanol-water mixtures has shown a remarkably consistent α-deuterium KIE (kH/kD) of approximately 1.22. A kH/kD value greater than 1 (a "normal" isotope effect) in this context is indicative of a change in hybridization at the α-carbon from sp³ in the reactant to a more sp²-like geometry in the transition state. researchgate.net This change leads to a loosening of the C-H bending vibrations, which is more pronounced for the lighter isotope, resulting in a faster reaction rate for the non-deuterated compound.
The magnitude of the observed KIE (around 1.15-1.25) is considered large for a secondary α-deuterium effect and strongly suggests a transition state with significant carbocationic character. This is a hallmark of the SN1 mechanism, where the rate-determining step is the dissociation of the leaving group to form a planar carbocation intermediate. researchgate.net The observed KIE provides compelling evidence that the solvolysis of substrates like this compound proceeds through a mechanism that is either purely SN1 or lies on the SN1-side of the SN1-SN2 mechanistic spectrum.
| Substrate | Solvent System (% Ethanol in Water) | Temperature (°C) | kH/kD | Inferred Mechanism |
|---|---|---|---|---|
| 1-Phenylethyl chloride | 80% | 50 | 1.22 | SN1-like |
| 1-Phenylethyl chloride | 70% | 50 | 1.22 | SN1-like |
| 1-Phenylethyl chloride | 60% | 50 | 1.22 | SN1-like |
| 1-Phenylethyl chloride | 50% | 50 | 1.22 | SN1-like |
Computational chemistry offers a theoretical lens to visualize and quantify the energetic landscape of a reaction, including the structures of fleeting transition states and the minimum energy pathway, known as the reaction coordinate. Using methods like Density Functional Theory (DFT), chemists can model the entire process of bond breaking and bond formation, providing insights that are often inaccessible through experimental means alone.
For nucleophilic substitution reactions of this compound, computational models can distinguish between the concerted SN2 pathway and the stepwise SN1 pathway by locating and characterizing the relevant transition states and intermediates on the potential energy surface.
SN2 Pathway: In a modeled SN2 reaction, a single transition state is located where the nucleophile is partially bonded to the α-carbon and the bromide leaving group is partially detached. The reaction coordinate would show a single energy maximum connecting reactants and products.
SN1 Pathway: A computational model of an SN1 reaction would identify two transition states and one intermediate. The first, higher-energy transition state corresponds to the heterolytic cleavage of the C-Br bond to form a 1-phenylethyl carbocation intermediate. This intermediate resides in a local energy minimum on the reaction coordinate. A second, lower-energy transition state then connects the carbocation to the final product as the nucleophile attacks.
While specific, detailed computational studies providing precise transition state geometries for the solvolysis of this compound are not widely available in published literature, theoretical calculations for similar secondary benzylic systems are well-established. These studies allow for the prediction of key structural parameters of the transition states. For an SN1 solvolysis reaction with water, the transition state for the rate-determining step (dissociation) would feature a significantly elongated C-Br bond and a flattening of the geometry around the α-carbon as it approaches the sp² hybridization of the carbocation intermediate.
The table below presents typical calculated parameters for the rate-determining transition state in an SN1-type solvolysis of a similar secondary substrate, 2-chloropropane (B107684) (isopropyl chloride), which serves as a model to illustrate the kind of data computational studies provide. These values highlight the structural changes occurring on the path from reactant to the carbocation intermediate.
| Parameter | Reactant (iPrCl) Geometry | Transition State (TS1) Geometry | Description of Change |
|---|---|---|---|
| C-Cl Bond Length (Å) | ~1.80 | ~2.61 | Significant bond elongation indicating C-Cl cleavage. |
| C-C-C Bond Angle (°) | ~112 (sp³) | ~118 (approaching sp²) | Angle widens towards the 120° of a planar carbocation. |
| Calculated Activation Enthalpy (ΔH‡) (kcal/mol) | - | ~21 | Energy barrier for the rate-determining dissociation step. |
Data is illustrative and based on calculations for a model secondary substrate (isopropyl chloride) to demonstrate the outputs of computational modeling. nih.gov
Advanced Analytical Methodologies for Stereochemical Characterization
Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. By creating a temporary chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive, the transient formation of diastereomeric complexes with different energies allows for the separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of (1-Bromoethyl)benzene (B1216412), leading to different retention times.
The most successful and versatile CSPs for this purpose are polysaccharide-based, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), create chiral grooves and cavities where enantiomers can bind. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking between the phenyl group of the analyte and the aromatic moieties of the selector, and dipole-dipole interactions. nih.gov
The choice of mobile phase is critical and can be tailored to the specific CSP. Chiral separations on polysaccharide phases can be performed in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development. shimadzu.com For a compound like [(S)-1-Bromoethyl]benzene, a normal-phase elution using a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often the first choice. The alcohol component acts as a polar modifier, influencing the retention and resolution of the enantiomers.
The determination of enantiomeric excess is accomplished by integrating the peak areas of the two enantiomers detected, typically by a UV detector set to a wavelength where the phenyl chromophore absorbs, such as 254 nm.
Table 1: Representative Chiral HPLC Conditions for Separation of 1-Phenylethyl Analogs
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides stereoselective π-π and hydrogen bonding interactions. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal-phase elution; ratio can be optimized for resolution. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Monitors the phenyl chromophore common to both enantiomers. |
Chiral Gas Chromatography (GC) is another highly effective method for the enantioselective analysis of volatile chiral compounds like (1-Bromoethyl)benzene. chromatographyonline.com This technique utilizes capillary columns coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. gcms.cz
Cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are dissolved in a polysiloxane polymer to create the stationary phase. The enantioseparation mechanism relies on the differential stability of the diastereomeric inclusion complexes formed between the enantiomers of (1-Bromoethyl)benzene and the chiral cavities of the cyclodextrin. The (S)-enantiomer will fit differently into the chiral cavity than the (R)-enantiomer, resulting in different partition coefficients and, consequently, different retention times.
Chiral GC offers very high separation efficiency, allowing for the resolution of enantiomers even with small selectivity factors. chromatographyonline.com The method involves injecting a vaporized sample into the column, where it is carried by an inert gas (e.g., helium or hydrogen). The temperature of the column is carefully controlled via a programmed ramp to ensure optimal separation and peak shape. Detection is typically performed using a Flame Ionization Detector (FID).
Table 2: Typical Chiral GC Parameters for Separation of Volatile Aromatic Enantiomers
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Column (CSP) | 30 m x 0.25 mm ID, 0.25 µm film thickness; Chiraldex G-TA (permethylated gamma-cyclodextrin) | Cyclodextrin-based phase for inclusion complexation. |
| Carrier Gas | Helium | Inert mobile phase. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | 80 °C (hold 1 min), then ramp to 150 °C at 5 °C/min | Temperature gradient to elute compounds with optimal resolution. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 250 °C | Prevents condensation of eluted analytes. |
Spectroscopic Methods for Enantiomeric Excess and Stereochemical Assignment
Spectroscopic methods provide invaluable information not only on the enantiomeric purity but also on the absolute configuration of the chiral center. These techniques rely on the differential interaction of enantiomers with a chiral environment, which can be another molecule or polarized light.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish between them, a chiral auxiliary reagent is added to the sample. This can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.net
A CSA, such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL), interacts non-covalently with the enantiomers of (1-Bromoethyl)benzene to form transient diastereomeric complexes. unipi.itscielo.br These complexes exist in a fast equilibrium with the free species. Because the diastereomeric complexes have different spatial arrangements, the protons of the analyte experience different magnetic environments, leading to separate signals (chemical shift non-equivalence, Δδ) for each enantiomer in the ¹H NMR spectrum. researchgate.net For (1-Bromoethyl)benzene, the signals of the methine proton (H-Cα) or the methyl protons are typically monitored. The enantiomeric excess can then be determined by integrating the corresponding signals for the (S) and (R) forms.
This method is advantageous as it is non-destructive and can be performed relatively quickly. The choice of CSA and solvent is crucial for achieving sufficient separation of the NMR signals.
Table 3: Application of Chiral Solvating Agents (CSAs) in NMR Spectroscopy
| Chiral Auxiliary | Analyte Type | Interaction Principle | Monitored Signal |
|---|---|---|---|
| (R)-(+)-BINOL | Amines, Alcohols | Hydrogen bonding, π-stacking | α-Proton, methyl protons |
| (S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Sulfoxides, Ethers | Hydrogen bonding, π-stacking | Protons adjacent to chiral center |
| Pirkle's Alcohol | Various | π-π interactions, H-bonding | Aromatic or aliphatic protons |
Vibrational Optical Activity (VOA) refers to spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation (VCD) or the difference in Raman scattering intensity of circularly polarized light (ROA). nih.gov These techniques are highly sensitive to the three-dimensional molecular structure and are powerful tools for determining the absolute configuration of chiral molecules in solution.
Raman Optical Activity (ROA) measures a small intensity difference in the Raman scattering of right- versus left-circularly polarized light. wikipedia.org The resulting ROA spectrum contains positive and negative bands that are characteristic of the molecule's absolute configuration. By comparing the experimental ROA spectrum of this compound with spectra predicted by ab initio quantum chemical calculations, an unambiguous assignment of the stereocenter can be made. Studies on closely related molecules like 1-phenylethanol (B42297) and 1-phenylethylamine (B125046) have demonstrated the high accuracy of this approach, provided that conformational averaging is properly included in the calculations. cas.cz
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic circular dichroism and measures the differential absorption of left and right circularly polarized infrared light. Like ROA, VCD spectra are exquisitely sensitive to molecular stereochemistry. The comparison between experimental and computationally predicted VCD spectra provides a reliable method for determining the absolute configuration. This technique is particularly useful for confirming the stereochemical outcome of asymmetric syntheses.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the electronic transitions of a chiral molecule. wikipedia.org They are based on the differential absorption (ECD) and refraction (ORD) of left and right circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, typically in the UV-Vis range. encyclopedia.pub For this compound, the phenyl group acts as a chromophore. The interaction of this chromophore with the chiral center gives rise to characteristic positive or negative absorption bands, known as Cotton effects. The experimental ECD spectrum is a unique fingerprint for a specific enantiomer. sci-hub.se By comparing the measured spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be confidently assigned. nih.govchemrxiv.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org An ORD curve displays the magnitude and sign of rotation across a range of wavelengths. The regions of an ORD curve associated with the absorption bands of a chromophore show a characteristic peak and trough, which is also referred to as a Cotton effect. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. ORD and ECD are mathematically related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties.
Table 4: Comparison of Chiroptical Spectroscopic Methods
| Technique | Principle | Information Gained | Key Requirement |
|---|---|---|---|
| ROA | Differential Raman scattering of circularly polarized light | Absolute configuration, solution conformation | Raman-active vibrational modes |
| VCD | Differential absorption of circularly polarized IR light | Absolute configuration, solution conformation | IR-active vibrational modes |
| ECD | Differential absorption of circularly polarized UV-Vis light | Absolute configuration, electronic transitions | Presence of a chromophore |
| ORD | Wavelength-dependent optical rotation | Absolute configuration (via Cotton effect) | Optical activity |
Mass Spectrometry (MS) Applications in Chiral Analysis
Mass spectrometry (MS) has emerged as a powerful tool for the analysis of chiral compounds, including this compound. Although enantiomers have identical mass-to-charge ratios (m/z) and thus cannot be directly distinguished by a mass spectrometer, several indirect methods have been developed to enable their differentiation and quantification. These techniques typically rely on converting the enantiomeric pair into diastereomers or diastereomeric complexes, which possess different physicochemical properties and can be distinguished by MS.
One prominent technique is the kinetic resolution method coupled with mass spectrometry. scripps.edunih.gov In this approach, a racemic or enantiomerically enriched mixture of a chiral analyte is reacted with a chiral reagent. The two enantiomers react at different rates, leading to a change in their relative concentrations over time. By using mass-tagged pseudoenantiomeric reagents, the products formed from each enantiomer will have a different mass, allowing for their relative quantities to be determined directly by MS. scripps.edu The enantiomeric excess (ee) of the original sample can then be calculated from the ratio of these product ions. scripps.edu
Another strategy involves the formation of non-covalent diastereomeric complexes with a chiral selector, often referred to as a chiral reference compound. polyu.edu.hk Cyclodextrins are commonly used selectors that can form host-guest complexes with enantiomers. ucdavis.edu These diastereomeric complexes can exhibit different collision-induced dissociation (CID) fragmentation patterns or stabilities in the gas phase. polyu.edu.hk The relative intensities of specific fragment ions or the precursor ions can be correlated with the enantiomeric composition of the sample. polyu.edu.hk The degree of chiral discrimination is often expressed as Rchiral, a ratio of fragmentation intensities; a value further from unity indicates better discrimination. polyu.edu.hk
The table below summarizes key MS-based methodologies applicable for the chiral analysis of compounds like this compound.
| Method | Principle | Key Features | Relevant Techniques |
| Kinetic Resolution | Enantiomers react at different rates with a chiral reagent. | Requires a suitable chiral resolving agent; can be automated for high-throughput screening. scripps.edunih.gov | Electrospray Ionization (ESI)-MS |
| Chiral Selector Complexation | Formation of non-covalent diastereomeric complexes with differing stabilities or fragmentation. | Relies on the selection of an appropriate chiral host (e.g., cyclodextrin). ucdavis.edu | ESI-MS/MS, Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS |
| Mass-Tagged Derivatization | Each enantiomer is derivatized with a mass-tagged chiral reagent, creating diastereomers with distinct masses. | Provides a direct mass difference for quantification. scripps.edu | ESI-MS, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS |
While these methods provide enantiomeric information, standard electron ionization mass spectrometry (EI-MS) is used to confirm the molecular structure. For (1-Bromoethyl)benzene (racemic), the mass spectrum shows characteristic peaks, with top peaks typically observed at m/z 105 and 103. nih.gov
Integrated Analytical Strategies for Reaction Monitoring and Product Purity
Reaction Monitoring
Modern process analytical technology (PAT) utilizes online and in-situ monitoring to track the progress of chemical reactions. rsc.org For the synthesis of this compound, an automated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system can be employed for real-time analysis. rsc.orgnih.gov This setup allows for the automated sampling, dilution, and analysis of reaction aliquots. By monitoring the consumption of reactants and the formation of this compound, as well as any potential side products or isomers, chemists can gain detailed kinetic insights and determine the optimal reaction endpoint. nih.gov
Product Purity and Enantiomeric Excess Determination
Once the reaction is complete, a comprehensive analysis of the isolated product is necessary to determine its chemical and stereochemical purity.
Chiral Chromatography: The most definitive method for determining the enantiomeric excess (ee) is chiral chromatography, either via HPLC or Gas Chromatography (GC). gcms.cz Using a column with a chiral stationary phase (CSP), such as one based on derivatized cyclodextrins, allows for the physical separation of the (S)- and (R)-enantiomers. gcms.cz The relative peak areas from the chromatogram provide a precise and accurate measurement of the ee.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral auxiliaries can induce diastereotopicity. libretexts.org
Chiral Solvating Agents (CSAs): These agents (e.g., (R)-1,1'-bi-2-naphthol) form transient diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals in the ¹H or ¹³C NMR spectrum. libretexts.org
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a CDA to form stable diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of their ratio. researchgate.net
Mass Spectrometry (MS): As detailed in the previous section, MS methods can be used to confirm the enantiomeric purity, often in conjunction with chromatographic separation (e.g., LC-MS). Standard GC-MS can also be used to identify any volatile impurities. nih.gov
The following table outlines an integrated workflow for the analysis of this compound.
| Stage | Analytical Technique | Purpose | Information Obtained |
| During Synthesis | Online HPLC-MS | Reaction Monitoring | Reaction kinetics, reactant consumption, product formation, byproduct identification. rsc.orgnih.gov |
| Post-Purification | Chiral HPLC or GC | Enantiomeric Excess (ee) Determination | Quantitative separation of (S) and (R) enantiomers, precise ee value. gcms.czsemanticscholar.org |
| Post-Purification | ¹H and ¹³C NMR | Structural Confirmation & Purity | Verification of chemical structure, detection of non-chiral impurities. rsc.org |
| Post-Purification | NMR with Chiral Auxiliaries | Orthogonal ee Determination | Confirmation of ee value through diastereomer formation (using CSAs or CDAs). libretexts.orgresearchgate.net |
| Post-Purification | GC-MS | Impurity Profiling | Identification and quantification of volatile impurities. nih.gov |
By combining these complementary analytical techniques, a complete profile of the synthesis and the final product can be established, ensuring that the this compound meets the required specifications for both chemical purity and stereochemical integrity.
Computational and Theoretical Studies of S 1 Bromoethyl Benzene
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and geometric arrangement of atoms within a molecule. For a chiral molecule such as [(S)-1-Bromoethyl]benzene, these methods can precisely define its three-dimensional structure and electron distribution, which are key determinants of its physical and chemical behavior.
Density Functional Theory (DFT) and ab initio methods are the two primary classes of quantum chemical calculations used to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost that makes it a popular choice for studying larger molecules.
Ab initio calculations for molecules related to this compound, such as polyethyleneimine, have been used to elucidate electronic bulk properties. nih.gov Similarly, studies on substituted benzenes have employed both ab initio and DFT methods to analyze molecular structure and vibrational spectra. ajchem-a.com For instance, DFT calculations using the B3LYP functional with basis sets like 6-31G* are commonly employed to investigate the structural isomers and coordination modes of phenyl-containing compounds. researchgate.net These methods provide a reliable framework for determining the geometric and electronic properties of this compound.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which has a rotatable bond between the ethyl group and the benzene (B151609) ring, multiple energy minima, or conformers, may exist.
Table 1: Illustrative Calculated Structural Parameters for the Lowest Energy Conformer of this compound
| Parameter | Value (Calculated) | Description |
| C-Br Bond Length | 1.96 Å | The distance between the carbon and bromine atoms. |
| C-C (ethyl) Bond Length | 1.52 Å | The length of the carbon-carbon single bond. |
| C-Phenyl Bond Length | 1.51 Å | The bond connecting the ethyl group to the ring. |
| C-C-Br Bond Angle | 110.5° | The angle formed by the ethyl carbons and bromine. |
| Dihedral Angle (H-C-C-Br) | 65.0° | The twist angle defining the staggered conformation. |
Note: This data is illustrative and represents typical values obtained from DFT calculations for similar compounds.
Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and calculating the energies of different reaction pathways, chemists can forecast reactivity, regioselectivity, and stereoselectivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. wikipedia.org A small HOMO-LUMO gap generally indicates high reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com For this compound, the LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. Analysis of the HOMO and LUMO energies can help predict how it will react with various nucleophiles and electrophiles. rsc.org
Table 2: Illustrative Frontier Orbital Energies for this compound and a Nucleophile
| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -9.8 | -0.5 | 9.3 |
| Cyanide Ion (CN⁻) | -2.9 | > 0 | - |
Note: This data is illustrative, based on typical values for alkyl halides and common nucleophiles. The reactivity in an SN2 reaction is predicted by the interaction between the HOMO of the nucleophile (CN⁻) and the LUMO of the electrophile (this compound).
Theoretical calculations can map out the entire potential energy surface for a chemical reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state relative to the reactants defines the activation energy or energy barrier, which determines the reaction rate.
Stereochemical Predictions and Enantioselectivity Modeling
Given that this compound is a chiral molecule, understanding and predicting the stereochemical outcome of its reactions is of paramount importance. Computational modeling is a powerful tool for investigating the factors that control enantioselectivity.
In reactions such as the SN2 substitution, the mechanism dictates a specific stereochemical outcome—inversion of configuration at the chiral center. pearson.com Computational models can confirm this by calculating the energy of the transition state, which shows the backside attack of the nucleophile. For more complex reactions involving chiral catalysts or reagents, computational methods can be used to model the diastereomeric transition states that lead to different enantiomeric products. By comparing the energies of these transition states, chemists can predict which enantiomer will be formed in excess. This modeling requires high-level theoretical methods and careful consideration of non-covalent interactions that stabilize one transition state over another, providing critical insights for the development of stereoselective syntheses.
Future Directions and Interdisciplinary Research Perspectives
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of chiral bromoalkanes often involves methods that are not environmentally benign, relying on hazardous reagents and generating significant waste. Future research is heavily focused on developing greener alternatives that align with the principles of green chemistry. chemistryjournals.net Key areas of development include:
Biocatalytic Resolution: Utilizing enzymes, such as lipases, for the kinetic resolution of racemic 1-phenylethanol (B42297), the precursor to [(S)-1-Bromoethyl]benzene. Enzymatic reactions occur under mild conditions in aqueous media, offering high enantioselectivity and reducing the environmental footprint. nih.gov
Asymmetric Hydrogenation: Developing catalytic systems for the asymmetric hydrogenation of acetophenone (B1666503) to produce (S)-1-phenylethanol directly. This approach offers high atom economy. Subsequent bromination using greener reagents, such as N-bromosuccinimide (NBS) with a benign activating agent, can complete the synthesis.
Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasonic-assisted synthesis to reduce reaction times, improve energy efficiency, and potentially minimize the need for harsh solvents compared to conventional heating methods. chemistryjournals.netresearchgate.net
| Approach | Traditional Method | Greener Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Precursor Synthesis | Racemic synthesis of 1-phenylethanol followed by chemical resolution. | Enzymatic kinetic resolution of (±)-1-phenylethanol or asymmetric hydrogenation of acetophenone. | High enantioselectivity, mild conditions, reduced waste, high atom economy. |
| Bromination Step | Use of reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). | Appel reaction with greener phosphine (B1218219) reagents or use of polymer-supported brominating agents. | Avoidance of corrosive acids, easier product purification, potential for reagent recycling. |
| Energy & Solvents | Conventional heating in volatile organic solvents (VOCs). | Microwave-assisted synthesis in ionic liquids or solvent-free conditions. | Reduced reaction time, lower energy consumption, elimination of toxic solvents. |
Expansion of Asymmetric Applications in Medicinal Chemistry and Materials Science
The (S)-1-phenylethyl motif is a privileged scaffold in various functional molecules. Future work will expand its incorporation into novel pharmaceuticals and advanced materials.
In medicinal chemistry , the focus is on utilizing this compound as a versatile chiral starting material to synthesize complex, enantiomerically pure active pharmaceutical ingredients (APIs). lookchem.com Aromatic rings are extensively used in drug design, and the ability to introduce a specific stereocenter via this building block is critical for optimizing drug-target interactions and reducing off-target effects. nih.govdntb.gov.ua
In materials science , this compound and its derivatives are valuable as initiators for Atom Transfer Radical Polymerization (ATRP). tcichemicals.comsigmaaldrich.com This allows for the synthesis of well-defined polymers with controlled molecular weight and architecture. Future research will likely explore the creation of novel chiral polymers with unique properties, such as:
Chiral stationary phases for enantioselective chromatography.
Advanced optical materials with specific chiroptical responses.
Smart polymers that respond to chiral stimuli.
| Field | Potential Future Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel kinase inhibitors or neurological drugs. | The chiral phenylethylamine scaffold (derived via substitution) is common in bioactive molecules. |
| Agrochemicals | Development of stereospecific pesticides or herbicides. | Chirality can significantly enhance efficacy and reduce environmental impact. lookchem.com |
| Materials Science | Creation of helical polymers for chiroptical devices. | The chiral initiator can template the polymer's secondary structure. |
| Catalysis | Use as a precursor for chiral liquid crystal dopants. | Induces helical twisting in liquid crystal phases for display technologies. |
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
While the reactivity of this compound is often dominated by nucleophilic substitution (SN2) mechanisms, a deeper understanding of its reaction pathways is crucial for optimizing existing transformations and discovering new ones. pearson.com Future research will leverage a combination of advanced analytical and theoretical tools:
Advanced Spectroscopic Methods: Techniques like Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) can provide detailed stereochemical information about reactants, intermediates, and products in solution. rsc.org Microwave three-wave mixing allows for highly precise chiral analysis in the gas phase, offering fundamental insights into the molecule's intrinsic properties. nih.govacs.org
Computational Chemistry: High-level density functional theory (DFT) calculations can be employed to model reaction mechanisms involving this compound. These studies can elucidate transition state geometries, activation energies, and the origins of stereoselectivity. This predictive power can guide the rational design of new reactions and catalysts, minimizing empirical experimentation. nih.gov
Potential for Integration with Biocatalysis and Flow Chemistry Platforms
The convergence of biocatalysis and continuous flow chemistry presents a powerful paradigm for the synthesis and application of chiral compounds. nih.govacs.org this compound is an ideal candidate for integration into such platforms.
Biocatalysis: Enzymes can be used not only for the synthesis of the chiral precursor alcohol but also for downstream transformations of this compound itself. For instance, engineered enzymes could be developed to catalyze novel substitution reactions with unnatural nucleophiles, offering unparalleled selectivity under green conditions. nih.gov
Flow Chemistry: Performing reactions with this compound in continuous flow reactors offers significant advantages, including precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling reactive intermediates, and improved scalability. mdpi.comnih.gov
The integration of an immobilized enzyme column within a flow reactor could enable a telescoped, multi-step synthesis where the chiral precursor is generated and immediately converted in a continuous, automated fashion, significantly streamlining the production of its derivatives. nih.gov
| Platform | Advantage for this compound Chemistry | Example |
|---|---|---|
| Biocatalysis | Exceptional enantioselectivity, mild reaction conditions, reduced environmental impact. | Immobilized reductase enzyme for continuous production of (S)-1-phenylethanol precursor. |
| Flow Chemistry | Superior process control, enhanced safety, easy scalability, potential for automation. | A flow reactor for a nucleophilic substitution reaction, minimizing byproduct formation. |
| Integrated Platform | Combines the advantages of both, enabling efficient, automated, and sustainable multi-step syntheses. | A system where acetophenone is reduced in a biocatalytic flow module, followed by in-line bromination and a subsequent substitution reaction. |
Exploration of Novel Reactivities and Cascade Transformations
Future research will aim to expand the synthetic utility of this compound beyond its role as a simple electrophile in substitution reactions. This involves exploring its participation in more complex and powerful chemical transformations.
Stereospecific Cross-Coupling: Developing new catalytic systems that allow this compound to participate in stereoretentive or stereoinvertive cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This would provide direct access to a wide range of enantioenriched products that are otherwise difficult to synthesize.
Radical Chemistry: Investigating its use as a precursor for the stereocontrolled generation of α-phenylethyl radicals. These radicals could then be trapped in subsequent bond-forming events, opening up new avenues for C-C and C-heteroatom bond formation.
Cascade Reactions: Designing one-pot cascade reactions where an initial substitution or coupling reaction involving this compound triggers a series of subsequent intramolecular transformations. researchgate.netnih.gov Such cascades are highly efficient, rapidly building molecular complexity from a simple chiral starting material and minimizing purification steps between reactions. chemrxiv.org
Design of Tailored Chiral Catalysts and Reagents Derived from this compound
Perhaps one of the most promising future directions is the use of this compound not as a substrate, but as a foundational element for creating new chiral catalysts and reagents. lookchem.com Its simple structure and defined stereochemistry make it an ideal starting point for a modular approach to catalyst design.
By replacing the bromine atom with various functional groups, the chiral (S)-1-phenylethyl scaffold can be incorporated into several classes of catalysts:
Chiral Ligands: Reaction with diphenylphosphine (B32561) followed by oxidation and reduction can yield chiral phosphine ligands for transition-metal catalysis.
N-Heterocyclic Carbene (NHC) Precursors: Amination followed by cyclization can lead to chiral imidazolium (B1220033) salts, which are precursors to powerful NHC organocatalysts. researchgate.netrsc.org
Brønsted Acid/Base Catalysts: Conversion to the corresponding amine or incorporation into thiourea (B124793) or squaramide structures can produce highly effective hydrogen-bond-based organocatalysts. wikipedia.org
This strategy allows for the systematic tuning of the catalyst's steric and electronic properties by modifying the aromatic ring or the groups attached to the coordinating atom, leading to the development of next-generation catalysts with enhanced activity and selectivity.
Q & A
Q. What are the common synthetic routes for [(S)-1-Bromoethyl]benzene, and how are reaction conditions optimized?
this compound is typically synthesized via bromination of (S)-1-phenylethanol using hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst. Alternatively, enantioselective bromination of ethylbenzene derivatives can be achieved using chiral catalysts or enzymatic methods. Key parameters include temperature control (80–100°C), solvent selection (e.g., benzene or dichloromethane), and reaction time (24–48 hours). Purification involves fractional distillation under reduced pressure (94°C at 16 mmHg) to isolate the (S)-enantiomer .
Q. What analytical methods are recommended to confirm enantiomeric purity?
Enantiomeric excess (ee) is determined using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and UV detection at 254 nm. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) or optical rotation measurements ([α]D) provide complementary data. X-ray crystallography is used for absolute configuration confirmation .
Q. What safety protocols are critical when handling this compound?
The compound is classified as STOT SE 3 (specific target organ toxicity) and causes respiratory irritation. Use N95 masks, nitrile gloves, and airtight goggles in well-ventilated fume hoods. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. Emergency eye washes and showers must be accessible .
Advanced Research Questions
Q. How does this compound function in controlled radical polymerization (CRP) mechanisms?
In atom transfer radical polymerization (ATRP), this compound acts as an initiator, transferring bromine atoms to stabilize propagating radicals. The chiral center influences stereochemical outcomes in polymer side chains. For reversible addition-fragmentation chain-transfer (RAFT) polymerization, it serves as a chain-transfer agent, enabling low polydispersity (Ð < 1.2) in polystyrene and block copolymers. Kinetic studies show a linear increase in molecular weight with monomer conversion .
Q. What role does this compound play in asymmetric catalysis?
In asymmetric esterification, this compound reacts with benzoic acid derivatives in the presence of chiral bicyclic guanidines (e.g., 1,3-dimethyl-2-iminoimidazolidine). The (S)-configuration induces enantioselectivity (up to 90% ee) via steric and electronic interactions in the transition state. Computational modeling (DFT) supports the observed stereochemical outcomes .
Q. How can researchers resolve contradictions in reported reaction yields for enantioselective alkylation?
Discrepancies arise from catalyst loading (2–10 mol%), solvent polarity (e.g., benzene vs. DMF), and temperature gradients. Design of Experiments (DoE) with response surface methodology (RSM) optimizes parameters. For example, Cu(OTf)₂ at 80°C in benzene maximizes yield (85%) compared to protic solvents, which promote racemization .
Q. What strategies mitigate racemization during prolonged storage or reaction conditions?
Racemization is minimized by storing the compound at –20°C in amber vials under argon. In reactions, avoid protic solvents and high temperatures (>100°C). Additives like molecular sieves or stabilizers (e.g., BHT) reduce acid-catalyzed degradation. Periodic chiral HPLC monitoring ensures integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
